
2-(2,2-Difluoroethoxy)phenacyl bromide
Descripción general
Descripción
Phenacyl bromide derivatives are versatile intermediates in organic synthesis, particularly in the formation of heterocyclic compounds, which are of significant interest due to their biological and industrial importance. The compound "2-(2,2-Difluoroethoxy)phenacyl bromide" is not directly mentioned in the provided papers, but its structural analogs and reactions involving phenacyl bromide are extensively studied. These studies offer insights into the reactivity and potential applications of such compounds in synthetic chemistry .
Synthesis Analysis
Phenacyl bromide and its derivatives are synthesized through various methods, often involving the reaction of aromatic compounds with halogenating agents. For instance, phenacyltriphenylarsonium bromide reacts with aromatic primary amines to yield 2-arylindoles and 2-arylbenzindoles through arsenic ylide formation, showcasing the synthetic utility of phenacyl bromide derivatives in constructing complex heterocyclic frameworks . Additionally, the dehalogenation of phenacyl bromide by metallic ions in the presence of DMSO leads to the formation of 1,2-dibenzoylethane, indicating the potential for generating diverse structures from simple phenacyl bromide precursors .
Molecular Structure Analysis
The molecular structure of phenacyl bromide derivatives is characterized by the presence of a phenacyl group attached to a bromine atom, which is a key functional group that can undergo various chemical transformations. The structure of the derivatives can be further modified by introducing different substituents, which can influence the reactivity and the outcome of the reactions. For example, the synthesis of 2-(p-methoxybenzylamino)-1-(p-R phenacyl)pyridinium bromides involves the alkylation of substituted phenacyl bromides, leading to the formation of dihydroimidazo[1,2-a]pyridinium salts with distinct structural features .
Chemical Reactions Analysis
Phenacyl bromide derivatives participate in a wide range of chemical reactions. They can act as electrophiles in reactions with nucleophiles, such as amines, to form various heterocyclic compounds . The photolysis of methyl phenacyl sulfoxides, a related reaction, results in the formation of acetophenones and methyl methanethiolsulfonate, demonstrating the photochemical reactivity of these compounds . Furthermore, the reaction of phenacyl bromides with sodium telluride leads to the formation of 2,4-diarylfurans, highlighting the ability of these derivatives to undergo nucleophilic substitution and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenacyl bromide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity, boiling point, melting point, and solubility. For instance, the introduction of difluoromethyl groups in the synthesis of phenanthridines under photoredox conditions suggests that the incorporation of fluorine atoms can enhance the reactivity and stability of the resulting compounds . The tautomeric nature of 2-phenacylisothiouronium bromides, studied spectroscopically, also indicates the dynamic behavior of these compounds, which can have implications for their chemical properties and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Research by Szafran et al. (2006) explored the structure of a related compound, 3-hydroxy-3-phenyl-pyrido[2,1-c][1,4]dihydrooxazinium bromide, which was synthesized using phenacyl bromide. They used X-ray diffraction, FTIR spectra, and B3LYP calculations for structural determination, highlighting the use of phenacyl bromides in synthesizing complex organic structures (Szafran, Nowak-Wydra, Katrusiak, & Dega-Szafran, 2006).
Preparation of Derivatives : Fujii, Yoshifuji, and Ohba (1978) demonstrated the preparation of various ring-oxygenated derivatives of phenacyl bromide, including dimethoxy and trimethoxy derivatives. This work shows the versatility of phenacyl bromide in creating a range of chemically diverse products (Fujii, Yoshifuji, & Ohba, 1978).
Building Blocks in Organic Synthesis : Vekariya et al. (2018) reviewed the use of phenacyl bromides as building blocks in synthetic organic chemistry. They highlighted their role in developing biologically important heterocyclic compounds and other industrial scaffolds. This emphasizes the compound's significance in synthesizing complex organic molecules (Vekariya, Patel, Prajapati, & Patel, 2018).
Cytotoxic Properties of Derivatives : Mali et al. (2017) explored the synthesis of novel oxindole derivatives using phenacyl bromide and evaluated their anticancer activity. This indicates the potential of phenacyl bromide derivatives in pharmaceutical applications, particularly in cancer research (Mali, Shirsat, Khomane, Nayak, Nanubolu, & Meshram, 2017).
Electrochemical Applications : Montero, Quintanilla, and Barba (1993) discussed the electrochemical reduction of phenacyl bromide. This study contributes to understanding the electrochemical behaviors of phenacyl bromide, which could be relevant in electrochemistry and materials science (Montero, Quintanilla, & Barba, 1993).
Safety and Hazards
Direcciones Futuras
Phenacyl bromides, including “2-(2,2-Difluoroethoxy)phenacyl bromide”, have been recognized as versatile intermediates in the synthesis of heterocyclic compounds via multicomponent reactions . Given the increased interest in heterocyclic compounds over the past decade, many pharmaceutical and organic chemists have explored the synthesis of various materials using phenacyl bromides . This suggests that “2-(2,2-Difluoroethoxy)phenacyl bromide” and other phenacyl bromides will continue to play a significant role in future research and development in the field of organic chemistry .
Mecanismo De Acción
Target of Action
Phenacyl bromide analogs have been identified as versatile organic intermediates for the synthesis of heterocyclic compounds .
Mode of Action
Phenacyl bromides, in general, are known to participate in various chemical reactions, serving as good, inexpensive, versatile, and efficient intermediates .
Biochemical Pathways
Phenacyl bromides are known to be significant components in the synthetic protocols of heterocyclic compounds and pharmaceutical agents .
Result of Action
Given its role as an intermediate in the synthesis of heterocyclic compounds, it can be inferred that its effects would be dependent on the specific compounds that are synthesized .
Propiedades
IUPAC Name |
2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c11-5-8(14)7-3-1-2-4-9(7)15-6-10(12)13/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGUYPRXFLGXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)phenacyl bromide | |
CAS RN |
1823567-21-0 | |
| Record name | 2-bromo-1-[2-(2,2-difluoroethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






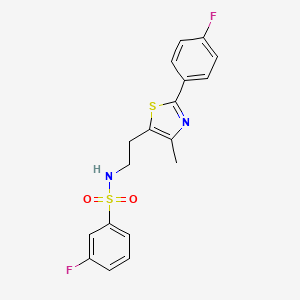
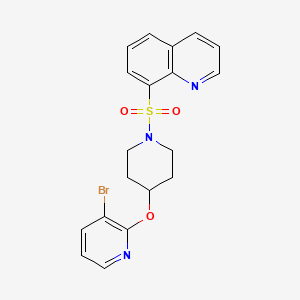
![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)
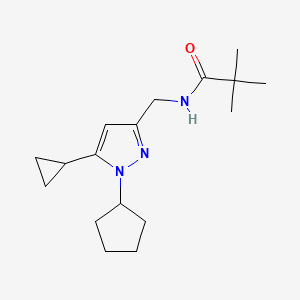
![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)
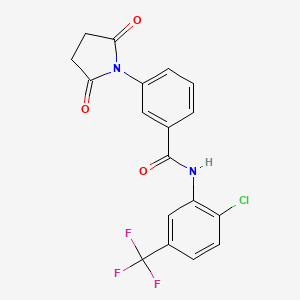
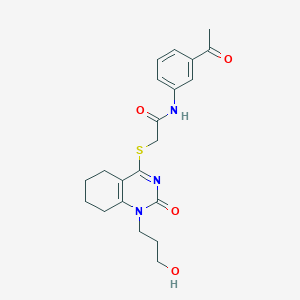
![Ethyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2517454.png)
![4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid](/img/structure/B2517456.png)
![3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride](/img/structure/B2517458.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517462.png)